N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide
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Overview
Description
N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide typically involves the reaction of 5-methoxyindole with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is often carried out in an organic solvent like methanol under reflux conditions to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems can enhance the reaction efficiency and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A non-steroidal anti-inflammatory drug with a similar indole structure.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with potential therapeutic applications.
Uniqueness
N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide stands out due to its unique combination of a methoxyindole moiety and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)-phenylmethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S/c1-16-8-11-19(12-9-16)29(26,27)25-23(17-6-4-3-5-7-17)21-15-24-22-13-10-18(28-2)14-20(21)22/h3-15,23-25H,1-2H3 |
InChI Key |
RORBRKCNQOOKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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